

Comparative Toxicity Profile of T-2000: A Guide for Researchers

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Compound of Interest

Compound Name:	T-2000
CAS No.:	97846-21-4
Cat. No.:	B1682866

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of **T-2000** (1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione), an investigational drug that has been evaluated for the treatment of essential tremor and myoclonus. Due to the limited public availability of preclinical toxicology data for **T-2000**, this comparison focuses on clinical trial findings and contrasts them with the established toxicity profiles of alternative treatments, including propranolol and primidone (and its active metabolite, phenobarbital).

Executive Summary

T-2000, a derivative of barbituric acid, has been investigated in clinical trials for movement disorders. While specific quantitative preclinical toxicity data such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) for **T-2000** are not publicly available, clinical studies provide insights into its adverse effect profile in humans. This guide synthesizes the available information on **T-2000** and compares it with established first-line therapies for essential tremor, offering a resource for researchers in the field of neurology and drug development.

Comparative Toxicity Data

The following table summarizes the available toxicity data for **T-2000** and its therapeutic alternatives. It is important to note the different nature of the data presented: for **T-2000**, the information is based on qualitative adverse effects reported in clinical trials, whereas for the alternatives, quantitative animal toxicity data (LD50) are available.

Compound	Chemical Class	Indication(s)	Available Toxicity Data	Common Adverse Effects
T-2000	Barbiturate Derivative	Essential Tremor, Myoclonus	Human (Clinical Trials): Minimal side-effects reported, consistent with the barbiturate class. No quantitative data (e.g., LD50, NOAEL) is publicly available.[1][2]	Sedation is an expected side effect at high blood levels.[3]
Propranolol	Beta-Blocker	Essential Tremor, Hypertension, Angina	Rat (Oral LD50): 466 mg/kg[4][5] Mouse (Oral LD50): 320 mg/kg[4] Rat (NOAEL): 20 mg/kg/day (neurologic developmental toxicity)[6]	Fatigue, bradycardia (slow heart rate), hypotension (low blood pressure), depression, impotence.[7]
Primidone	Anticonvulsant (metabolized to Phenobarbital)	Essential Tremor, Seizures	Rat (Oral LD50): 1500 mg/kg[8][9][10][11] Mouse (Oral LD50): 280 mg/kg[8][10]	Sedation, nausea, vertigo, ataxia (loss of coordination), confusion, acute toxic reaction upon initiation.[7]
Phenobarbital	Barbiturate	Seizures, Sedation	Rat (Oral LD50): 162 mg/kg Rat (Oral LD50 for	Sedation, lethargy, ataxia, paradoxical

sodium salt): 660 mg/kg excitement, respiratory depression.

Experimental Protocols

Detailed experimental protocols for the specific preclinical toxicity studies of **T-2000** are not publicly available. However, standard methodologies are employed in drug development to assess safety. Below are detailed descriptions of key experiments typically conducted for a compound like **T-2000**.

Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).

- 1. Principle:** A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level.^[7] The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing. This method minimizes the number of animals required.
- 2. Animal Model:** Young, healthy, non-pregnant female rats are typically used. The weight variation of the animals should be minimal.
- 3. Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- 4. Dosing:** The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a standard limit (e.g., 1-2 mL/100g body weight).
- 5. Starting Dose Levels:** The test can be initiated at one of several fixed dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight) based on any prior knowledge of the substance's toxicity.

6. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.

7. Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels. It provides an estimated range for the LD50 value.

8. Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (e.g., MTT Assay on Neuronal Cells)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

2. Cell Culture: Primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24-48 hours.

3. Treatment: The cells are then treated with various concentrations of the test compound (**T-2000**) and control substances for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

5. Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO or a sodium dodecyl sulfate - SDS solution) is added to each well to dissolve the insoluble formazan crystals.

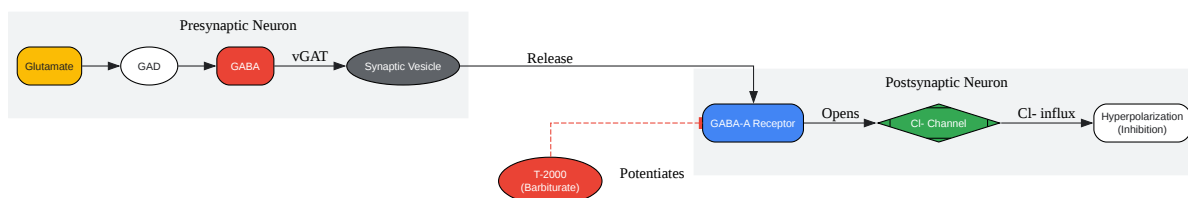
6. Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.
7. Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated.

Signaling Pathways and Mechanism of Action

As a barbiturate derivative, **T-2000** is presumed to exert its therapeutic and toxic effects primarily through the modulation of neurotransmitter systems in the central nervous system, particularly the GABAergic and glutamatergic pathways.

GABAergic Signaling Pathway

Barbiturates are known to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This action increases the duration of the opening of the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential. This enhanced inhibition is thought to contribute to the anti-tremor and anticonvulsant effects of barbiturates.

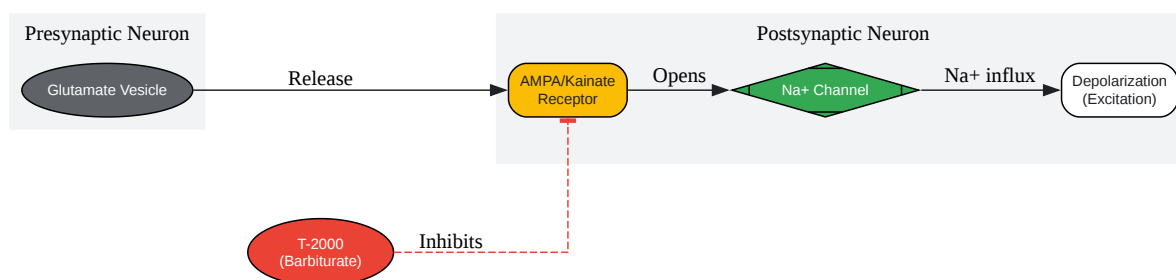


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Caption: **T-2000** enhances GABAergic inhibition by potentiating GABA-A receptor activity.

Glutamatergic Signaling Pathway

In addition to their effects on the GABA system, some barbiturates can also inhibit the excitatory effects of glutamate, the primary excitatory neurotransmitter in the brain. They can block AMPA and kainate receptors, which are types of ionotropic glutamate receptors. This dual action of enhancing inhibition and reducing excitation contributes to the overall central nervous system depressant effects of barbiturates.

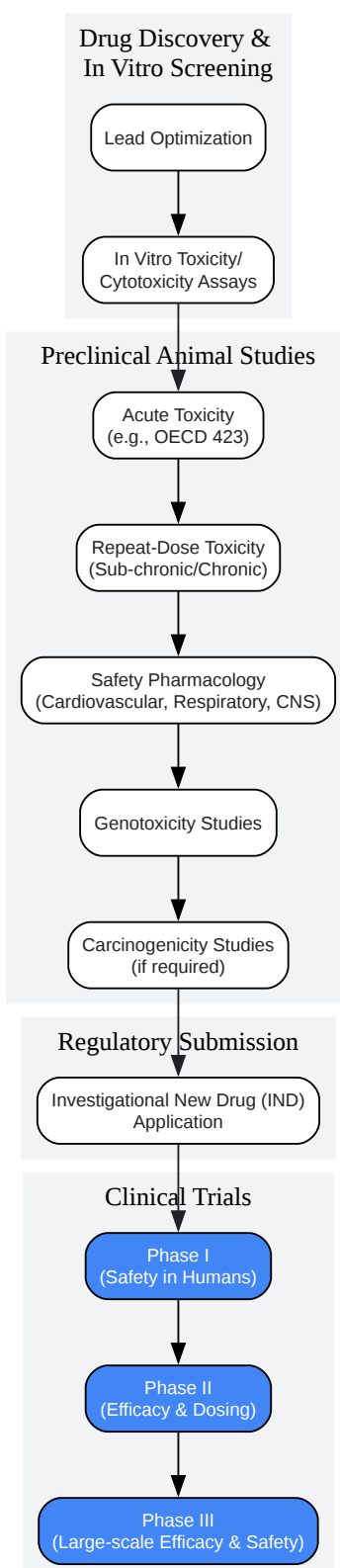


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Caption: **T-2000** may reduce neuronal excitation by inhibiting glutamate receptors.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a general workflow for the preclinical safety and toxicity assessment of a new chemical entity like **T-2000**, leading up to clinical trials.



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Caption: General workflow for preclinical toxicity assessment of a new drug candidate.

Conclusion

T-2000 represents a potential therapeutic agent for movement disorders, and initial clinical findings suggest a safety profile consistent with its drug class. However, the absence of publicly available quantitative preclinical toxicology data makes a direct and comprehensive comparison with established treatments challenging. This guide provides a framework for understanding the potential toxicity of **T-2000** by examining its clinical adverse effects, the known toxicity of its alternatives, and the standard experimental procedures used to evaluate drug safety. Further disclosure of preclinical data would be necessary for a more definitive comparative assessment.

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